molecular formula C8H12N2O3S B13012341 4-(Isopropylamino)pyridine-3-sulfonic acid

4-(Isopropylamino)pyridine-3-sulfonic acid

Cat. No.: B13012341
M. Wt: 216.26 g/mol
InChI Key: CXJIMALKICHTMF-UHFFFAOYSA-N
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Description

4-(Isopropylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C8H12N2O3S. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of an isopropylamino group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine-substituted pyridines, and reduced pyridine compounds.

Scientific Research Applications

4-(Isopropylamino)pyridine-3-sulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the isopropylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonic acid: Lacks the isopropylamino group, making it less hydrophobic.

    4-Aminopyridine-3-sulfonic acid: Contains an amino group instead of an isopropylamino group, affecting its reactivity and solubility.

    4-(Methylamino)pyridine-3-sulfonic acid: Has a methylamino group, which is smaller and less hydrophobic than the isopropylamino group.

Uniqueness

4-(Isopropylamino)pyridine-3-sulfonic acid is unique due to the presence of both the isopropylamino and sulfonic acid groups, which confer distinct chemical and biological properties. The isopropylamino group enhances its hydrophobicity and potential for hydrophobic interactions, while the sulfonic acid group increases its solubility in water and ability to form ionic interactions.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

4-(propan-2-ylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C8H12N2O3S/c1-6(2)10-7-3-4-9-5-8(7)14(11,12)13/h3-6H,1-2H3,(H,9,10)(H,11,12,13)

InChI Key

CXJIMALKICHTMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=NC=C1)S(=O)(=O)O

Origin of Product

United States

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